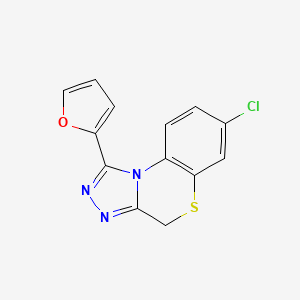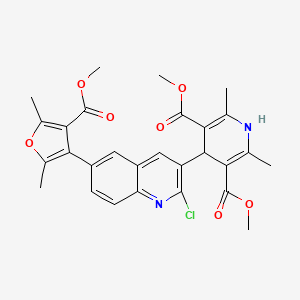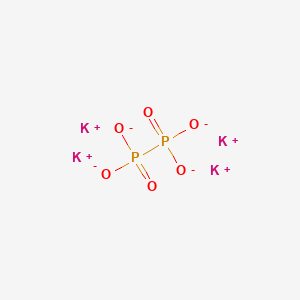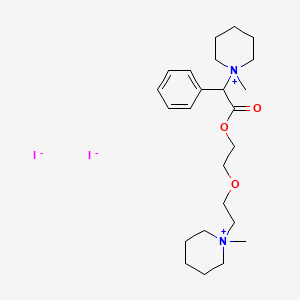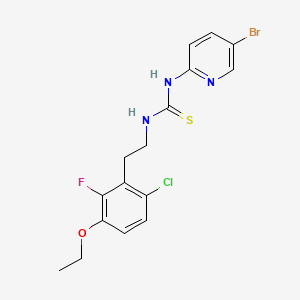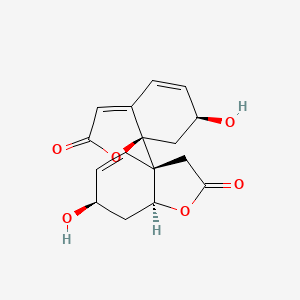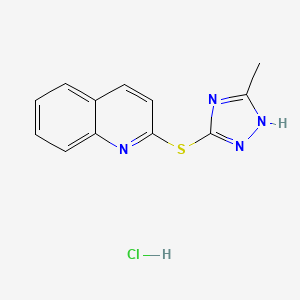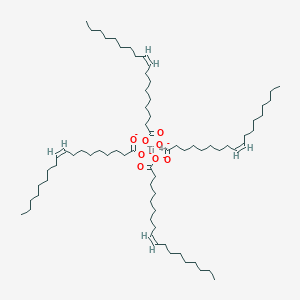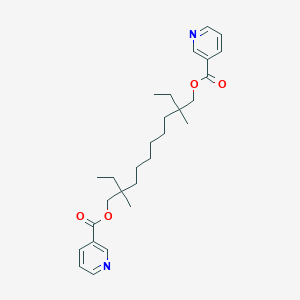
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester typically involves the esterification of nicotinic acid with 2,9-diethyl-2,9-dimethyldecamethylene alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert its effects by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting overall metabolic homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Nicotinic acid, methyl ester
- Nicotinic acid, ethyl ester
Uniqueness
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester is unique due to its specific esterification with 2,9-diethyl-2,9-dimethyldecamethylene, which imparts distinct physicochemical properties and potential biological activities. Compared to other nicotinic acid esters, it may offer improved bioavailability, stability, and efficacy in various applications.
Propriétés
Numéro CAS |
85018-72-0 |
|---|---|
Formule moléculaire |
C28H40N2O4 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
[2-ethyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)undecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H40N2O4/c1-5-27(3,21-33-25(31)23-13-11-17-29-19-23)15-9-7-8-10-16-28(4,6-2)22-34-26(32)24-14-12-18-30-20-24/h11-14,17-20H,5-10,15-16,21-22H2,1-4H3 |
Clé InChI |
SKAAODHMQLCJRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCCCCC(C)(CC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



